![molecular formula C19H26N2O B11833209 1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one CAS No. 88607-53-8](/img/structure/B11833209.png)
1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole ring . The preparation of this specific compound may involve the following steps:
Formation of the Indole Ring: Starting with 2-ethylindole, the indole ring is formed through the Fischer indole synthesis.
Attachment of the Piperidine Ring: The indole derivative is then reacted with an appropriate piperidine derivative under suitable conditions to form the desired product.
Final Functionalization:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparación Con Compuestos Similares
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone can be compared with other indole derivatives such as:
1H-Indole-3-ethanamine: Known for its psychoactive properties and use in neuropharmacology.
1-Methyl-1H-indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
1-(1H-Indol-3-yl)ethanone: Studied for its potential anticancer activities.
The uniqueness of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone lies in its specific structural features, which confer distinct biological activities and synthetic utility.
Propiedades
Número CAS |
88607-53-8 |
|---|---|
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-[1-[2-(2-ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl]ethanone |
InChI |
InChI=1S/C19H26N2O/c1-3-18-17(16-8-4-5-9-19(16)20-18)10-12-21-11-6-7-15(13-21)14(2)22/h4-5,8-9,15,20H,3,6-7,10-13H2,1-2H3 |
Clave InChI |
STVWAYDBYXANBI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2N1)CCN3CCCC(C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


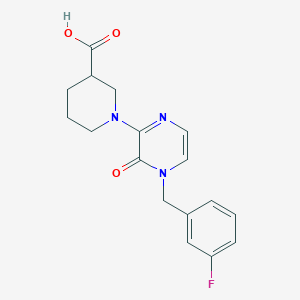
![Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11833142.png)
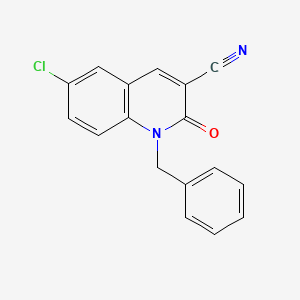
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
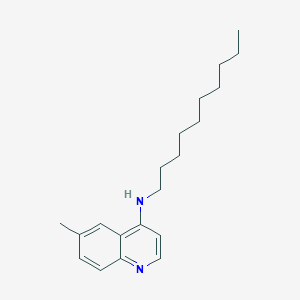
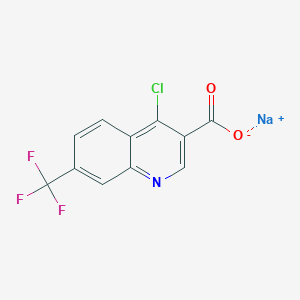
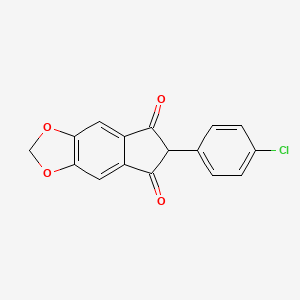
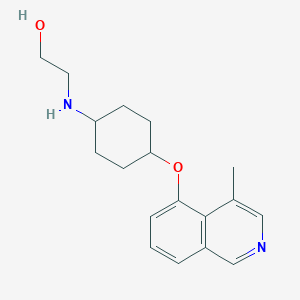
![tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)
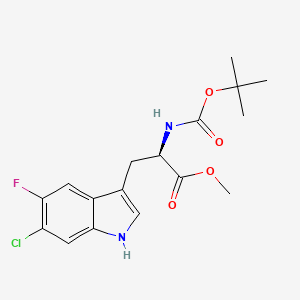
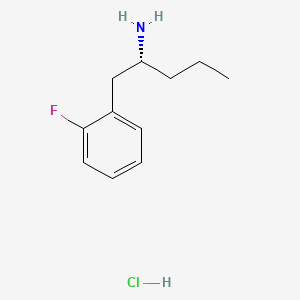
![3,5-Dimethyl-4-(3-(2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)isoxazole](/img/structure/B11833199.png)
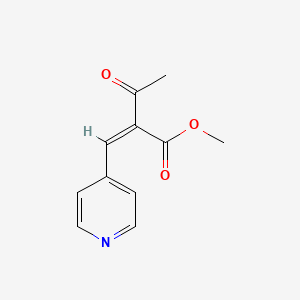
![Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester](/img/structure/B11833211.png)
